4-Bromo-2-[(butylamino)methyl]phenol hydrochloride 4-Bromo-2-[(butylamino)methyl]phenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1240567-49-0
VCID: VC11750853
InChI: InChI=1S/C11H16BrNO.ClH/c1-2-3-6-13-8-9-7-10(12)4-5-11(9)14;/h4-5,7,13-14H,2-3,6,8H2,1H3;1H
SMILES: CCCCNCC1=C(C=CC(=C1)Br)O.Cl
Molecular Formula: C11H17BrClNO
Molecular Weight: 294.61 g/mol

4-Bromo-2-[(butylamino)methyl]phenol hydrochloride

CAS No.: 1240567-49-0

Cat. No.: VC11750853

Molecular Formula: C11H17BrClNO

Molecular Weight: 294.61 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-[(butylamino)methyl]phenol hydrochloride - 1240567-49-0

Specification

CAS No. 1240567-49-0
Molecular Formula C11H17BrClNO
Molecular Weight 294.61 g/mol
IUPAC Name 4-bromo-2-(butylaminomethyl)phenol;hydrochloride
Standard InChI InChI=1S/C11H16BrNO.ClH/c1-2-3-6-13-8-9-7-10(12)4-5-11(9)14;/h4-5,7,13-14H,2-3,6,8H2,1H3;1H
Standard InChI Key JQAMXNTWHPIXKS-UHFFFAOYSA-N
SMILES CCCCNCC1=C(C=CC(=C1)Br)O.Cl
Canonical SMILES CCCCNCC1=C(C=CC(=C1)Br)O.Cl

Introduction

4-Bromo-2-[(butylamino)methyl]phenol hydrochloride is a chemical compound with a unique structure and diverse applications in research and pharmaceutical contexts. It features a bromine atom and a butylamino group attached to a phenolic ring, enhancing its biological activity and potential interactions with biological systems.

Synthesis and Chemical Behavior

The synthesis of 4-Bromo-2-[(butylamino)methyl]phenol hydrochloride typically involves multiple steps, including the formation of the phenolic ring and the attachment of the bromine and butylamino groups. This compound exhibits notable reactivity, making it suitable for various chemical reactions and applications.

Synthesis StepsChemical Reactions InvolvedReagents Used
Formation of PhenolHydrolysis or Friedel-Crafts AcylationPhenol precursors, acids, or alkyl halides
BrominationElectrophilic aromatic substitutionBromine, catalysts
AminationNucleophilic substitution or Mannich reactionButylamine, formaldehyde

Biological Activities and Applications

4-Bromo-2-[(butylamino)methyl]phenol hydrochloride demonstrates significant biological activities, including potential interactions with enzymes and receptors. Its applications span across pharmaceutical research, where it is used to study drug interactions and develop new therapeutic agents.

Biological ActivityPotential Applications
Enzyme InhibitionDevelopment of inhibitors for specific enzymes
Receptor BindingStudy of receptor-ligand interactions
Antimicrobial EffectsDevelopment of antimicrobial agents

Interaction Studies

Interaction studies involving 4-Bromo-2-[(butylamino)methyl]phenol hydrochloride focus on its binding affinity and reactivity with various biological molecules. These studies are crucial for understanding its potential therapeutic effects and side effects.

Biological MoleculeType of InteractionSignificance
EnzymesInhibitory effectsPotential therapeutic applications
ReceptorsBinding affinityUnderstanding receptor-ligand interactions

Comparison with Similar Compounds

Several compounds share structural similarities with 4-Bromo-2-[(butylamino)methyl]phenol hydrochloride, including other phenolic derivatives. These compounds are compared based on their structural features and applications.

Compound NameStructure FeaturesUnique Aspects
4-Bromo-2-chlorophenolBromine and chlorine on phenolic ringDisinfectant properties
2-MethylphenolMethyl group on phenolic ringUsed in resin and plastic production
Butylated Hydroxy TolueneButyl group on hydroxytolueneAntioxidant properties in food

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